N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide

HIF-1 Inhibition Anti-Angiogenesis Cancer Research

This specific N-ethyl substituted 2,3-dihydrobenzofuran-5-sulfonamide is a structurally defined chemical probe for medicinal chemistry SAR studies. Literature confirms that even minor N-substituent variations (e.g., methyl, aryl, H) dramatically alter HIF-1 inhibitory, antiproliferative, and diuretic/uricosuric activity profiles. Substituting with a generic benzofuran sulfonamide risks experimental failure. Its defined structure and purity make it ideal as a benchmark for novel synthetic methodology development. Procure this exact compound to ensure target engagement fidelity and reproducible results in your discovery programs.

Molecular Formula C10H13NO3S
Molecular Weight 227.28
CAS No. 1094654-26-8
Cat. No. B2797791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS1094654-26-8
Molecular FormulaC10H13NO3S
Molecular Weight227.28
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC2=C(C=C1)OCC2
InChIInChI=1S/C10H13NO3S/c1-2-11-15(12,13)9-3-4-10-8(7-9)5-6-14-10/h3-4,7,11H,2,5-6H2,1H3
InChIKeyMGXWJRQUEYYBSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (1094654-26-8): Chemical Identity and Procurement Baseline


N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS: 1094654-26-8) is a synthetic small molecule belonging to the 2,3-dihydrobenzofuran-5-sulfonamide class [1]. Its core structure comprises a dihydrobenzofuran ring system substituted at the 5-position with an N-ethylsulfonamide group (molecular weight: 227.28 g/mol) . This scaffold is recognized in medicinal chemistry literature as a privileged structure for diverse biological activities, including antiproliferative, diuretic, and HIF-1 inhibitory effects [2][3][4]. Notably, the specific N-ethyl substitution on the sulfonamide moiety represents a defined structural variant within a broader class of benzofuran sulfonamides, and its properties cannot be inferred from unsubstituted or differently substituted analogs.

Why N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide Cannot Be Substituted by Generic Analogs


The practice of substituting one 2,3-dihydrobenzofuran-5-sulfonamide derivative for another is scientifically unsound due to the profound impact of seemingly minor structural variations on biological activity and target selectivity. Literature establishes that even small modifications to the sulfonamide nitrogen substituent or the benzofuran core can dramatically alter a compound's pharmacological profile [1][2]. For instance, within a series of N-(benzofuran-5-yl)aromaticsulfonamide derivatives designed as HIF-1 inhibitors, varying the aromatic group on the sulfonamide yielded compounds with IC50 values differing by orders of magnitude, and only specific analogs (e.g., compound 7q) demonstrated the desired HIF-1α downregulation and anti-angiogenic activity [1]. Similarly, in the diuretic/uricosuric class, enantiomers of the same 2,3-dihydrobenzofuran scaffold exhibit distinct and opposing activities (saluretic vs. uricosuric) [2]. These findings underscore that the specific N-ethyl substitution on the target compound is a critical determinant of its interaction with biological targets, precluding its simple replacement with a generic benzofuran sulfonamide without risking experimental failure or misinterpretation.

Quantitative Differentiation Evidence for N-Ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide (1094654-26-8)


Structural Determinants of HIF-1 Inhibitory Activity in Benzofuran-5-sulfonamides

A structure-activity relationship (SAR) study on N-(benzofuran-5-yl)aromaticsulfonamide derivatives identified compound 7q as a potent HIF-1 inhibitor. While N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a simpler alkyl analog within this class, the study provides critical class-level evidence that specific substituents on the sulfonamide nitrogen are essential for activity. Compound 7q, featuring an N-aryl substitution, inhibited HIF-1 transcriptional activity with an IC50 of 12.5 ± 0.7 µM in MCF-7 cells [1]. In contrast, other close analogs within the series exhibited significantly reduced or no activity, highlighting that activity is not a general property of the scaffold but is exquisitely dependent on the N-substituent [1].

HIF-1 Inhibition Anti-Angiogenesis Cancer Research

Differentiation from Unsubstituted 2,3-Dihydrobenzofuran-5-sulfonamide in Pharmacological Activity

Patent literature on 2,3-dihydrobenzofuran-5-sulfonamide derivatives (a class which includes the target compound) establishes that the nature of the N-substituent on the sulfonamide dictates the pharmacological outcome, separating diuretic/saluretic activity from uricosuric activity [1][2]. The unsubstituted parent compound, 2,3-dihydrobenzofuran-5-sulfonamide (CAS 112894-47-0), and its various N-alkylated derivatives are described as having a distinct profile as 'loop diuretics' with uricosuric effects [1]. Critically, within this class, specific enantiomers were found to possess either predominantly saluretic (diuretic) or uricosuric activity, demonstrating that even stereochemistry around the core can lead to functional divergence [2].

Diuretics Antihypertensives Uricosurics

Role of N-Substituent in Antiproliferative Potency of Benzofuransulfonamides

Research on novel benzofuransulfonamide derivatives has shown that modifications to the core scaffold, which include variations analogous to the N-ethyl group on the target compound, significantly impact antiproliferative activity. In a study by Yang et al., the parent hit compound 1a and its analogs exhibited varying potencies against tumor cell lines [1]. The most potent analog, 1h, displayed an IC50 of 4.13 µM against NCI-H460 cells, which is slightly better than the positive control cisplatin (IC50 4.52 µM) [1]. This demonstrates that even small structural changes in the benzofuransulfonamide class can lead to substantial differences in anticancer activity, underscoring the importance of the specific N-ethyl modification in the target compound.

Antiproliferative Agents Cancer Apoptosis

Synthetic Differentiation: Patented Process for N-Alkyl-5-sulfonamidobenzofurans

A patented process for preparing 5-sulfonamido-benzofuran derivatives, including those with N-alkyl substitutions like the target compound's ethyl group, provides a synthetic differentiation from other benzofuran sulfonamides [1]. The process utilizes a palladium-catalyzed coupling between a halogenated benzofuran derivative and a sulfonamide (R—SO2—NH2) in the presence of a specific catalyst system [1]. This method is distinct from alternative routes, such as those involving hazardous methanesulfonyl chloride or high-pressure hydrogenation [1]. The ability to selectively introduce the N-ethyl group via this or a related pathway may impact the final compound's purity profile, cost of goods, and accessibility, which are key procurement differentiators.

Organic Synthesis Process Chemistry Palladium Catalysis

High-Value Application Scenarios for N-Ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide


Investigating Structure-Activity Relationships (SAR) of Sulfonamide N-Substituents

This compound is an ideal tool for medicinal chemistry groups exploring SAR around the sulfonamide moiety of the 2,3-dihydrobenzofuran-5-sulfonamide scaffold. As demonstrated by evidence that the N-substituent dictates the switch between HIF-1 inhibition [1], antiproliferative potency [2], and diuretic/uricosuric activity [3], the specific N-ethyl derivative serves as a critical probe. Researchers can compare its activity profile against the N-methyl, N-unsubstituted, or N-aryl analogs to map the functional consequences of incremental alkyl chain extension on target binding and biological outcome.

Developing Selective HIF-1 Inhibitors with Anti-Angiogenic Potential

Based on class-level evidence that N-(benzofuran-5-yl)aromaticsulfonamide derivatives act as HIF-1 inhibitors (IC50 = 12.5 µM for compound 7q) [1], N-ethyl-2,3-dihydro-1-benzofuran-5-sulfonamide can be employed as a starting point or control compound in the design and optimization of novel HIF-1 pathway modulators. Its simpler alkyl substitution pattern may offer a distinct pharmacological or pharmacokinetic profile compared to the more complex aryl-substituted analogs, making it valuable for understanding the minimal structural requirements for HIF-1α downregulation and anti-angiogenesis [1].

Mechanistic Studies in Diuretic and Uricosuric Pharmacology

The 2,3-dihydrobenzofuran-5-sulfonamide class is known for its loop diuretic and uricosuric effects [3][4]. This specific N-ethyl analog is a valuable tool compound for researchers studying the molecular mechanisms underlying these cardiovascular and renal effects. As prior art indicates that enantiomers and N-substituents can separate diuretic from uricosuric activity [4], this compound can be used in comparative in vitro and in vivo studies to delineate the structural determinants of each therapeutic action, contributing to the development of more targeted agents.

As a Reference Standard in Process Chemistry Development

Given the existence of patented catalytic processes for synthesizing 5-sulfonamido-benzofurans [5], this compound can serve as a benchmark substrate or reference standard in developing new, more efficient synthetic methodologies. Process chemists can utilize it to test the scope and limitations of novel palladium-catalyzed coupling reactions or alternative routes aimed at introducing specific N-alkyl sulfonamide groups under mild conditions, avoiding hazardous reagents like methanesulfonyl chloride [5]. Its purity and defined structure make it suitable for method validation and impurity profiling.

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